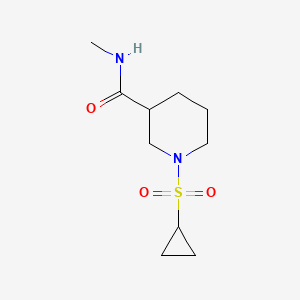

![molecular formula C17H12N2O B2860243 4-(苯并[cd]吲哚-2-氨基)苯酚 CAS No. 392714-38-4](/img/structure/B2860243.png)

4-(苯并[cd]吲哚-2-氨基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

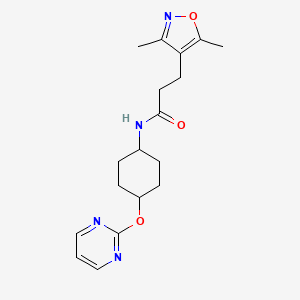

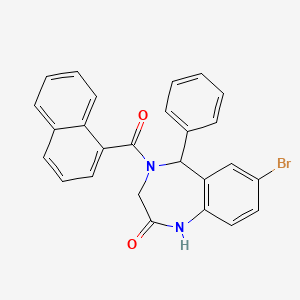

4-(Benzo[cd]indol-2-ylamino)phenol, also known as BI-69A11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of indole-based molecules, which are known to possess a wide range of biological activities.

科学研究应用

Cancer Treatment

Indole derivatives, including 4-(Benzo[cd]indol-2-ylamino)phenol , have been extensively studied for their potential in treating various types of cancer. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis . Their ability to target specific pathways involved in cancer cell growth makes them valuable in the development of new chemotherapeutic agents.

Antimicrobial Activity

The indole moiety is known to possess antimicrobial properties. Research has shown that indole derivatives can be effective against a range of microbes, making them potential candidates for the development of new antibiotics .

Treatment of Neurological Disorders

Indoles have been implicated in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems. This includes potential applications in the treatment of depression, anxiety, and other mood disorders .

Anti-metastatic Agents

Some indole derivatives have been designed to target lysosomes in cancer cells, acting as anti-metastatic agents. They can inhibit cancer cell migration and may be used to prevent the spread of cancer to other parts of the body .

Lysosome-Targeted Therapeutics

Beyond their anti-metastatic properties, these compounds can also serve as lysosome-targeted therapeutics. They can induce autophagy and apoptosis in cancer cells, which is a promising strategy for cancer treatment .

Biological Imaging

Certain indole derivatives can be used as imaging agents due to their fluorescent properties. This application is particularly useful in tracking the distribution and accumulation of drugs within biological systems .

作用机制

Target of Action

The primary targets of 4-(Benzo[cd]indol-2-ylamino)phenol are lysosomes . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .

Mode of Action

The compound enters the cancer cells via the polyamine transporter localized in the lysosomes . It then induces autophagy and apoptosis . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by the compound is mutually reinforcing .

Biochemical Pathways

The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . This pathway is crucial for maintaining cellular homeostasis by removing damaged organelles and proteins. The compound’s action on this pathway leads to the induction of autophagy and apoptosis, contributing to its anti-cancer effects .

Pharmacokinetics

Its ability to enter cells via the polyamine transporter suggests it may have good cellular permeability .

Result of Action

The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells, leading to the inhibition of cancer cell migration . Additionally, it exhibits stronger green fluorescence than its precursor, indicating its potential as an imaging agent .

Action Environment

The compound’s mode of action suggests that its efficacy could be influenced by the expression levels of the polyamine transporter and the cellular environment’s propensity for autophagy and apoptosis .

属性

IUPAC Name |

4-(benzo[cd]indol-2-ylamino)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-13-9-7-12(8-10-13)18-17-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,20H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRWASBJYYGTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=NC3=CC=C2)NC4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[cd]indol-2-ylamino)phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2860161.png)

![8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2860162.png)

![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2860166.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2860176.png)

![2,2,2-trifluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2860177.png)